N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide
Description
Properties
IUPAC Name |
N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11-3-2-4-12(9-11)17(24)21-20-15-10-16(23)22(18(15)25)14-7-5-13(19)6-8-14/h2-9,15,20H,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMUVSDFMYHXIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide typically involves a multi-step process. One common method includes the following steps:
Formation of the 4-chlorophenyl intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with a suitable amine to form the 4-chlorophenyl intermediate.
Cyclization to form the dioxopyrrolidinyl moiety: The intermediate undergoes cyclization with a suitable reagent, such as succinic anhydride, to form the dioxopyrrolidinyl ring.
Hydrazide formation: The final step involves the reaction of the dioxopyrrolidinyl intermediate with 3-methylbenzohydrazide under appropriate conditions, such as reflux in an organic solvent like ethanol, to yield the target compound.
Industrial Production Methods
Industrial production of N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-benzohydrazide
- N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide
Uniqueness
N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide is unique due to the presence of the 3-methyl group on the benzohydrazide moiety, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Biological Activity
N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H16ClN3O3
- Molecular Weight : 357.79 g/mol
- CAS Number : 485394-86-3
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. These interactions can lead to modulation of various biological pathways, contributing to its pharmacological effects.
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study on related compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes. In particular, studies have highlighted its potential as an acetylcholinesterase inhibitor. The IC50 values for various synthesized derivatives in similar classes ranged from 0.63 µM to 6.28 µM, indicating strong enzyme inhibitory activity .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to this compound:
- Antiviral Activity : Some derivatives were tested for their efficacy against human adenovirus (HAdV). Compounds demonstrated sub-micromolar potency with low cytotoxicity, suggesting that structural modifications could enhance their antiviral properties .
- Docking Studies : Computational docking studies have been employed to elucidate the binding interactions of these compounds with target proteins. Such studies provide insights into how structural variations influence biological activity and can guide future synthesis efforts .
- In Vivo Studies : Further investigations are needed to assess the in vivo efficacy and safety profiles of these compounds. Preliminary results indicate promising therapeutic windows, but comprehensive studies are essential for clinical relevance .
Summary Table of Biological Activities
Q & A
Basic: What are the optimized synthetic routes for N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Formation of the pyrrolidinone core : React 4-chlorophenyl-substituted maleimide derivatives with hydrazine hydrate under reflux to generate the 2,5-dioxopyrrolidin-3-yl scaffold .
Coupling with benzohydrazide : Introduce the 3-methylbenzohydrazide moiety via nucleophilic acyl substitution or condensation reactions. Solvent choice (e.g., ethanol or DMF), temperature (60–80°C), and stoichiometric ratios are critical for yield optimization .
Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC (>95%) and structural integrity via -/-NMR .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : -NMR identifies protons on the chlorophenyl (δ 7.2–7.4 ppm) and pyrrolidinone (δ 2.5–3.5 ppm) groups. -NMR confirms carbonyl (δ 170–175 ppm) and aromatic carbons .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (254 nm) assess purity. Mobile phases: acetonitrile/water (70:30 v/v) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H] at m/z ~385) .
Advanced: How can computational modeling predict the compound’s reactivity and binding modes?
Methodological Answer:
Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Software: Gaussian 16 with B3LYP/6-31G(d) basis set .
Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). The dioxopyrrolidinyl group may hydrogen-bond to catalytic residues .
Molecular Dynamics (MD) : Assess stability of ligand-target complexes in simulated physiological conditions (NAMD or GROMACS) .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., fixed ATP concentration in kinase assays) to account for assay variability .
- Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation as a cause of inconsistent in vivo/in vitro results .
- Structural Analog Comparison : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl) to identify pharmacophore requirements .
Structural Analysis: How is X-ray crystallography applied to determine this compound’s conformation?
Methodological Answer:
Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane) .
Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data.
Refinement : SHELXL refines structures with anisotropic displacement parameters. The pyrrolidinone ring typically adopts an envelope conformation, while the chlorophenyl group shows planar geometry .
Advanced: How to design derivatives for enhanced bioactivity?
Methodological Answer:
Functional Group Modification :
- Replace 4-chlorophenyl with electron-withdrawing groups (e.g., nitro) to modulate electronic effects .
- Introduce hydrophilic substituents (e.g., -OH, -COOH) to improve solubility .
Metal Complexation : Synthesize copper(II) complexes to enhance antimicrobial activity. React the compound with Cu(OAc) in ethanol, then characterize via UV-Vis and EPR .
Biological Screening : Test derivatives against panels of cancer cell lines (e.g., MTT assay) and bacterial strains (MIC determination) .
Mechanistic Studies: What is the role of the dioxopyrrolidinyl group in chemical reactivity?
Methodological Answer:
- Cycloaddition Reactions : The α,β-unsaturated carbonyl in the dioxopyrrolidinyl core participates in [4+2] Diels-Alder reactions with dienes (e.g., anthracene), confirmed by -NMR monitoring .
- Hydrolysis Susceptibility : The lactam ring undergoes base-catalyzed hydrolysis (NaOH, 60°C) to form a dicarboxylic acid derivative, tracked by IR (loss of C=O stretch at ~1750 cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
